
Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate is a fluorinated phosphonate compound with the molecular formula C7H10F5O3P and a molecular weight of 268.12 g/mol. It is known for its unique chemical structure, which includes a pentafluoropropenyl group attached to a phosphonate ester. This compound is used as a building block in various chemical syntheses and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a fluorinated alkene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and advanced purification techniques to obtain the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The fluorinated alkene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is utilized in the development of fluorinated biomolecules for biological studies.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate exerts its effects involves interactions with various molecular targets. The fluorinated alkene group can participate in reactions with nucleophiles, while the phosphonate ester can form strong bonds with metal ions and other electrophiles. These interactions enable the compound to act as a versatile reagent in chemical syntheses and as a functional material in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (1,1,2,3,3-pentafluoropropyl)phosphonate
- Diethyl (1,1,2,3,3-tetrafluoroprop-2-en-1-yl)phosphonate
- Diethyl (1,1,2,3,3-trifluoroprop-2-en-1-yl)phosphonate
Uniqueness
Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. The presence of five fluorine atoms in the propenyl group enhances its reactivity and stability compared to less fluorinated analogs.
Eigenschaften
CAS-Nummer |
132485-71-3 |
|---|---|
Molekularformel |
C7H10F5O3P |
Molekulargewicht |
268.12 g/mol |
IUPAC-Name |
3-diethoxyphosphoryl-1,1,2,3,3-pentafluoroprop-1-ene |
InChI |
InChI=1S/C7H10F5O3P/c1-3-14-16(13,15-4-2)7(11,12)5(8)6(9)10/h3-4H2,1-2H3 |
InChI-Schlüssel |
WBIOEOBRVVLAKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C(=C(F)F)F)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
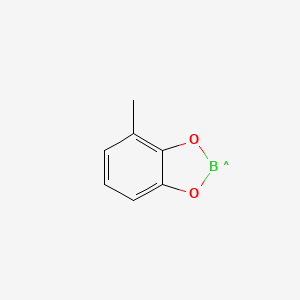
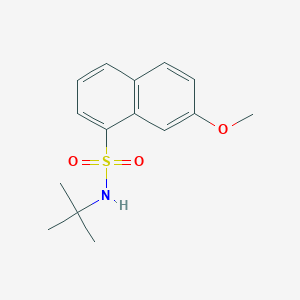

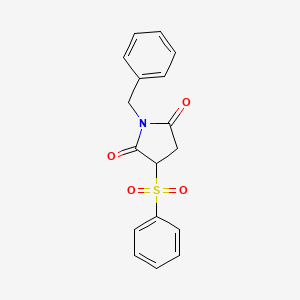
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
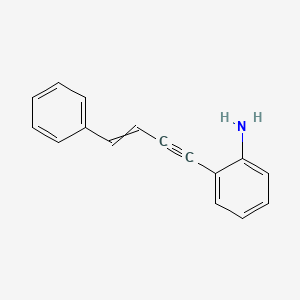

![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)

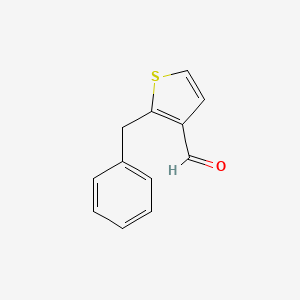
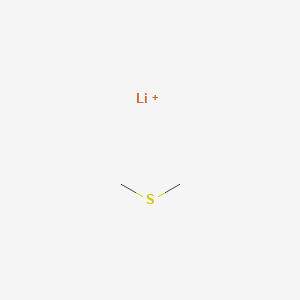

![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
